molecular formula C10H11BrClN3 B2481236 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1049749-91-8

1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2481236
CAS No.: 1049749-91-8
M. Wt: 288.57
InChI Key: CACBTWLUROEXDM-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The compound 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a brominated pyrazole derivative with systematic nomenclature derived from its structural components. Key identifiers include:

Regulatory Identifier Value
CAS Number 1049749-91-8
Molecular Formula C₁₀H₁₁BrClN₃
Molecular Weight 288.57 g/mol
IUPAC Name 2-[(2-bromophenyl)methyl]pyrazol-3-amine;hydrochloride

Synonyms include:

  • 1-(2-bromobenzyl)-1H-pyrazol-5-amine hydrochloride
  • This compound
  • AKOS026741720

Regulatory Classifications

The compound is classified under the following regulatory frameworks:

  • ECHA Substance ID : Not explicitly listed in sources, but inferred from CAS registration.
  • UN Number : Absent in provided data, indicating limited hazardous material designation beyond standard chemical handling.
  • GHS Pictograms : None explicitly cited, though brominated compounds often require cautious handling due to potential reactivity .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBTWLUROEXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated benzyl halide reacts with the pyrazole ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or dehalogenated compounds.

Scientific Research Applications

Overview

1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its various applications, supported by data tables and documented case studies.

Chemistry

  • Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce different substituents at the bromine position.
Coupling ReactionsParticipates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biological Activities

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
Biological ActivityMechanism
COX InhibitionReduces the production of prostaglandins, leading to decreased inflammation.
Antimicrobial ActivityExhibits potential against various bacterial strains, making it useful in developing new antibiotics.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as a lead compound in drug discovery, particularly for conditions involving inflammation and pain management . Its structural modifications can lead to new derivatives with enhanced therapeutic profiles.
Application AreaPotential Uses
Pain ManagementDevelopment of analgesics targeting inflammatory pathways.
Anticancer ResearchExploration of its efficacy against cancer cell lines.

Case Studies

  • Anti-inflammatory Studies : A study demonstrated that derivatives of pyrazole, including this compound, significantly reduced inflammation markers in animal models . The results indicated a promising therapeutic application for chronic inflammatory diseases.
  • Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits antimicrobial activity against several pathogens, suggesting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Notes
1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride C₁₀H₁₁BrClN₃ 308.07 2-Bromobenzyl at pyrazole-1 High lipophilicity due to bromine; potential hydrogen bonding via amine (HCl salt) .
1-[(3-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride C₁₀H₁₁BrClN₃ 308.07 3-Bromobenzyl at pyrazole-1 Meta-bromine reduces steric hindrance compared to ortho-substituted analog; may alter crystal packing .
1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride C₁₀H₁₁FClN₃ 247.67 2-Fluorobenzyl at pyrazole-1 Fluorine’s electronegativity enhances polarity; lower molecular weight improves solubility .
1-[(3-Methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride C₁₁H₁₄ClN₃ 247.71 3-Methylbenzyl at pyrazole-1 Electron-donating methyl group increases electron density; may enhance metabolic stability .
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride C₁₀H₁₀Cl₃N₃ 278.57 2,3-Dichlorobenzyl at pyrazole-1 Increased halogenation enhances electrophilicity; potential for stronger protein binding .

Pyrazole Ring-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Notes
3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride C₉H₈BrClN₃ 290.54 2-Bromophenyl at pyrazole-3 Direct pyrazole substitution alters electronic distribution; reduced steric bulk compared to benzyl analogs .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂F₂ClN₃ 271.69 Difluoromethyl at pyrazole-5; 2-methylbenzyl at pyrazole-1 Fluorine atoms enhance metabolic stability; methyl group improves lipophilicity .

Key Research Findings and Implications

Hydrogen Bonding : The amine group in the hydrochloride salt form facilitates hydrogen bonding, critical for crystal structure stabilization and molecular recognition in biological systems .

Biological Relevance : Fluorine-substituted analogs (e.g., 2-fluorobenzyl) may exhibit improved pharmacokinetic profiles due to enhanced polarity and metabolic stability, while dichlorinated derivatives could show stronger target binding .

Synthetic Accessibility : The 2-bromobenzyl derivative is synthesized via alkylation of pyrazol-5-amine with 2-bromobenzyl chloride, a route adaptable to other analogs by varying benzyl halides .

Biological Activity

1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives, which have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the following chemical structure:

  • Molecular Formula : C10H10BrN3·HCl
  • Molecular Weight : 276.56 g/mol

The presence of the bromine atom in the phenyl ring is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23112.5
Liver CancerHepG215.0
Lung CancerA54910.0
Colorectal CancerHCT11618.0

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC) Reference
Escherichia coliBactericidal32 µg/mL
Staphylococcus aureusBacteriostatic16 µg/mL
Pseudomonas aeruginosaBactericidal64 µg/mL

These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits COX and LOX enzymes, leading to reduced synthesis of inflammatory mediators.
  • Cell Signaling Modulation : It can modulate pathways involving transcription factors like NF-kB, affecting gene expression related to inflammation and cancer progression.
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.

Case Studies

A notable study evaluated the efficacy of several pyrazole derivatives, including this compound, in vivo using mouse models for breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride?

  • Methodology : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole derivatives can be prepared by reacting α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives. A bromophenylmethyl group is introduced through alkylation or Suzuki coupling. Final hydrochloridation is achieved using HCl in polar solvents like ethanol .
  • Key Steps :

  • Cyclization of intermediates (e.g., 1,5-diarylpyrazole cores).
  • Functionalization via bromophenylmethylation.
  • Acidic workup to form the hydrochloride salt.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • X-ray diffraction (XRD) for crystal structure determination .
  • NMR (¹H/¹³C) to confirm substitution patterns and purity .
  • IR spectroscopy to identify amine (-NH₂) and C-Br stretches .
  • Mass spectrometry (MS) for molecular weight validation .
    • Advanced Techniques : Photophysical studies (e.g., emission spectra in solvents like DMSO at 356 nm) to assess electronic properties .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis yield and purity?

  • Methodology : Apply statistical DOE to variables like temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs can identify critical parameters (e.g., reaction time and stoichiometry) while minimizing experimental runs. Response surface methodology (RSM) can model nonlinear relationships between variables .
  • Case Study : A study on pyrazole derivatives used DOE to optimize cyclization conditions, achieving >90% yield by adjusting temperature (80–120°C) and phosphorous oxychloride concentration .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Approach :

  • Structural Analysis : Compare substituent effects (e.g., bromo vs. chloro groups) on electronic and steric properties. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .
  • Assay Validation : Standardize in vitro assays (e.g., MIC for antimicrobial activity) across studies. For instance, discrepancies in antitubulin activity can arise from variations in cancer cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (IC₅₀ vs. apoptosis markers) .

Q. How do modifications to the pyrazole core or bromophenyl group influence pharmacological activity?

  • Mechanistic Insights :

  • Bromophenyl Position : 2-bromo substitution (vs. 3- or 4-) enhances steric hindrance, potentially reducing off-target interactions in σ₁ receptor antagonists .
  • Pyrazole Substitutions : Adding methyl or ethyl groups at the 3-position can alter solubility and metabolic stability. For example, 5-propyl derivatives showed improved pharmacokinetics in rodent models .
    • Data Correlation : QSAR models linking logP values to cytotoxicity (e.g., IC₅₀ ranges from 2–50 μM in leukemia cells) .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

  • Recommended Assays :

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assays using human cancer cell lines (e.g., A549, HepG2) .
  • Neurological : Radioligand binding assays for σ₁ receptor affinity (Ki < 100 nM reported in guinea pig models) .

Methodological Challenges

Q. How can solubility and stability issues be addressed during formulation studies?

  • Solutions :

  • Co-solvents : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under inert gas .
  • Prodrug Design : Introduce phosphate or acetate esters to enhance aqueous solubility .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate binding to σ₁ receptors or tubulin .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
    • Validation : Cross-reference with experimental IC₅₀ values and crystallographic data .

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